(E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine
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Overview
Description
(E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their biological activities, including acting as phosphodiesterase inhibitors and adenosine receptor antagonists. These properties make them of interest in various fields such as pharmacology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with xanthine as the core structure.
Alkylation: The xanthine core is alkylated at the 1 and 3 positions using ethyl halides under basic conditions.
Styryl Group Introduction: The alpha-methylstyryl group is introduced at the 8 position through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the styryl group or other functional groups.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine involves its interaction with molecular targets such as enzymes and receptors. As a xanthine derivative, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of cAMP-dependent pathways. It may also act as an antagonist at adenosine receptors, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacological properties compared to other xanthine derivatives.
Properties
CAS No. |
155271-64-0 |
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Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-1-phenylprop-1-en-2-yl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O2/c1-4-21-16-14(17(23)22(5-2)18(21)24)19-15(20-16)12(3)11-13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3,(H,19,20)/b12-11+ |
InChI Key |
JXLRMWITUUCWBG-VAWYXSNFSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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